Acetaldehyde-met-enkephalin

Vue d'ensemble

Description

Acetaldehyde-met-enkephalin is a modified form of the naturally occurring opioid peptide methionine-enkephalin. Methionine-enkephalin is one of the two primary enkephalins, the other being leucine-enkephalin. These peptides are involved in regulating pain and emotional responses by interacting with opioid receptors in the nervous system. This compound is formed through the reaction of acetaldehyde with methionine-enkephalin, resulting in a compound with unique biochemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetaldehyde-met-enkephalin typically involves the reaction of methionine-enkephalin with acetaldehyde under controlled conditions. The reaction is carried out in an aqueous solution at a slightly acidic pH to facilitate the formation of the acetaldehyde adduct. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced purification methods such as high-performance liquid chromatography (HPLC) and the development of efficient synthesis protocols to ensure consistency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Acetaldehyde-met-enkephalin can undergo various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.

Reduction: The acetaldehyde moiety can be reduced to ethanol under reductive conditions.

Substitution: The acetaldehyde group can be substituted with other aldehydes or ketones under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various aldehydes or ketones can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Methionine sulfoxide or methionine sulfone.

Reduction: Ethanol and the corresponding reduced peptide.

Substitution: Modified enkephalins with different aldehyde or ketone groups.

Applications De Recherche Scientifique

Neurobiological Research

1.1 Pain Modulation

Met-enkephalin plays a crucial role in the modulation of pain through its interaction with opioid receptors in the central nervous system. Research indicates that enkephalins can produce analgesic effects by inhibiting neurotransmitter release and inducing hyperpolarization of neurons . The combination of acetaldehyde with met-enkephalin may enhance these effects, potentially leading to novel analgesic therapies.

1.2 Neuroprotection

Studies have demonstrated that enkephalins exhibit neuroprotective properties by reducing oxidative stress and neuronal damage associated with conditions such as stroke and neurodegenerative diseases . The incorporation of acetaldehyde may influence these neuroprotective mechanisms, warranting further investigation into its potential therapeutic benefits.

Addiction Studies

2.1 Alcohol Dependence

Research has shown that the endogenous opioid system, including met-enkephalin, is significantly involved in alcohol consumption behaviors. In experiments with mice lacking enkephalins, researchers observed altered ethanol preference under stress conditions . The application of acetaldehyde-met-enkephalin could provide insights into the modulation of alcohol-related behaviors and help develop strategies for addiction treatment.

2.2 Interaction with Opioids

The interaction between alcohol and opioids is a critical area of study. Ethanol exposure has been found to stimulate the release of enkephalins, which may sensitize the opioid system to exogenous opioids like morphine . Understanding how this compound influences this interaction could lead to improved treatments for individuals struggling with dual substance use disorders.

Case Studies and Experimental Findings

Mécanisme D'action

Acetaldehyde-met-enkephalin exerts its effects by interacting with opioid receptors in the nervous system. The acetaldehyde modification may alter the binding affinity and selectivity of the peptide for different opioid receptor subtypes. This interaction can modulate pain perception, emotional responses, and other physiological processes. The primary molecular targets include the mu, delta, and kappa opioid receptors, which are involved in various signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methionine-enkephalin: The unmodified form of the peptide.

Leucine-enkephalin: Another primary enkephalin with a leucine residue instead of methionine.

Acetaldehyde-leu-enkephalin: A similar compound formed by the reaction of acetaldehyde with leucine-enkephalin.

Uniqueness

Acetaldehyde-met-enkephalin is unique due to the presence of the acetaldehyde modification, which can alter its biochemical properties and interactions with opioid receptors. This modification may enhance or reduce the peptide’s efficacy and selectivity, providing insights into the structure-activity relationships of enkephalins .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting acetaldehyde-met-enkephalin in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for precise quantification. Validate detection with spike-recovery experiments in target matrices (e.g., cerebrospinal fluid). Alternatively, enzyme-linked immunosorbent assays (ELISA) employing anti-met-enkephalin antibodies can be optimized for specificity . Ensure calibration curves account for acetaldehyde’s reactivity with amines or alcohols in the sample matrix .

Q. How should researchers address the stability of this compound during in vitro experiments?

- Methodological Answer : Stabilize solutions by maintaining pH 6–7 (to minimize acetaldehyde polymerization ), storing at –80°C in aliquots, and adding protease inhibitors (e.g., aprotinin) to prevent enzymatic degradation of the peptide backbone. Pre-experiment stability assays under simulated conditions are critical .

Q. What controls are essential when studying this compound’s opioid receptor interactions?

- Methodological Answer : Include (1) positive controls (e.g., unmodified met-enkephalin), (2) negative controls (receptor antagonists like naloxone), and (3) matrix controls (biological samples without the compound). Use radiolabeled ligands (e.g., [³H]-DAMGO) for competitive binding assays to quantify receptor affinity shifts caused by acetaldehyde modification .

Advanced Research Questions

Q. How can contradictions in reported binding affinities of this compound across studies be resolved?

- Methodological Answer : Conduct a meta-analysis to identify confounding variables:

- Receptor subtypes : Compare μ-opioid vs. δ-opioid receptor datasets .

- Experimental conditions : Standardize buffer ionic strength (acetaldehyde reacts with amines in Tris buffers ) and temperature.

- Model systems : Validate findings across cell lines, primary cultures, and ex vivo tissue preparations .

Q. What synthesis strategies optimize yield and purity of this compound?

- Methodological Answer :

- Step 1 : Use solid-phase peptide synthesis (SPPS) to generate met-enkephalin, followed by selective acetaldehyde conjugation via Schiff base formation under controlled pH (4–5).

- Step 2 : Purify via reverse-phase HPLC with acetonitrile/water gradients, monitoring for acetaldehyde adducts using tandem MS .

- Step 3 : Characterize reaction kinetics to minimize side products (e.g., aldol condensation byproducts) .

Q. How should dose-response relationships be statistically modeled for in vivo studies of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to calculate EC₅₀ values. Account for individual variability using mixed-effects models. For behavioral assays (e.g., analgesia tests), use blinded scoring and power analysis to determine cohort sizes .

Q. What in silico approaches predict this compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics simulations to study acetaldehyde’s impact on peptide conformation and blood-brain barrier permeability. Pair with QSAR models to predict metabolic stability against enzymes like aminopeptidase N .

Q. Data Analysis and Reporting Standards

Q. How should researchers handle large datasets from this compound interaction studies?

- Methodological Answer :

- Raw data : Store in appendices or supplementary materials with metadata (e.g., instrument parameters, batch IDs) .

- Processed data : Include dose-response curves, receptor binding isotherms, and statistical outputs (e.g., p-values, confidence intervals) in the main text. Use Shapiro-Wilk tests to assess normality before parametric analyses .

Q. What are best practices for replicating this compound studies across labs?

- Methodological Answer :

- Protocol standardization : Publish detailed synthesis and assay protocols (e.g., molar ratios, incubation times) .

- Reagent validation : Share batch-specific HPLC/MS spectra and antibody validation data (e.g., cross-reactivity assays) .

Q. Ethical and Safety Considerations

Q. What safety protocols are critical when handling acetaldehyde in peptide modification workflows?

Propriétés

Numéro CAS |

74080-62-9 |

|---|---|

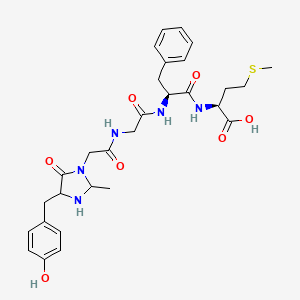

Formule moléculaire |

C29H37N5O7S |

Poids moléculaire |

599.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[2-[[2-[4-[(4-hydroxyphenyl)methyl]-2-methyl-5-oxoimidazolidin-1-yl]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C29H37N5O7S/c1-18-31-24(15-20-8-10-21(35)11-9-20)28(39)34(18)17-26(37)30-16-25(36)32-23(14-19-6-4-3-5-7-19)27(38)33-22(29(40)41)12-13-42-2/h3-11,18,22-24,31,35H,12-17H2,1-2H3,(H,30,37)(H,32,36)(H,33,38)(H,40,41)/t18?,22-,23-,24?/m0/s1 |

Clé InChI |

GVZPFSIGGIAFFF-PRRLZWHQSA-N |

SMILES |

CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |

SMILES isomérique |

CC1NC(C(=O)N1CC(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCSC)C(=O)O)CC3=CC=C(C=C3)O |

SMILES canonique |

CC1NC(C(=O)N1CC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)CC3=CC=C(C=C3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetaldehyde-Met-enkephalin enkephalin-Met, acetaldehyde- Met-enkephalin, acetaldehyde methionine-enkephalin, acetaldehyde |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.